3,4-Dioxabicyclo[4.1.0]heptane
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Overview
Description
3,4-Dioxabicyclo[4.1.0]heptane, also known as 3,7-dioxabicyclo[4.1.0]heptane, is a bicyclic organic compound with the molecular formula C5H8O2. It is characterized by a unique structure that includes two oxygen atoms forming a bridge within a seven-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dioxabicyclo[4.1.0]heptane can be synthesized through the oxidation of 3,6-dihydro-2H-pyran using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane. The reaction is typically carried out at 0°C and then allowed to warm to room temperature, resulting in the formation of the desired compound .
Reaction Conditions:
Reagents: 3,6-dihydro-2H-pyran, meta-chloroperoxybenzoic acid
Solvent: Dichloromethane
Temperature: 0°C to room temperature
Yield: Approximately 76-82%
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key is to maintain controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dioxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxygen-containing derivatives.
Reduction: Reduction reactions can break the oxygen bridge, leading to the formation of open-chain compounds.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid in dichloromethane
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Formation of epoxides and other oxygenated derivatives
Reduction: Formation of open-chain alcohols or ethers
Substitution: Formation of halogenated derivatives
Scientific Research Applications
3,4-Dioxabicyclo[4.1.0]heptane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Potential use in the development of new materials with unique properties.
Pharmaceuticals: Investigated for its potential as a building block in drug development.
Biological Studies: Used in studies to understand the behavior of bicyclic compounds in biological systems.
Mechanism of Action
The mechanism of action of 3,4-Dioxabicyclo[4.1.0]heptane involves its ability to participate in various chemical reactions due to the presence of the oxygen bridge. This bridge creates a strained ring system that is highly reactive, allowing the compound to interact with various molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
3,4-Dioxabicyclo[4.1.0]heptane can be compared with other similar compounds such as:
3,6-Dihydro-2H-pyran: The precursor used in its synthesis.
3,4-Epoxytetrahydropyran: Another bicyclic compound with similar reactivity.
Tetrahydrofuran: A simpler cyclic ether with different reactivity.
Uniqueness:
Properties
CAS No. |
286-13-5 |
---|---|
Molecular Formula |
C5H8O2 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
3,4-dioxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C5H8O2/c1-4-2-6-7-3-5(1)4/h4-5H,1-3H2 |
InChI Key |
BTXPBMRQKFDZEP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1COOC2 |
Origin of Product |
United States |
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